N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring, a methoxy group, and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of 3-hydroxytetrahydrofuran: This can be achieved through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or via hydroboration of dihydrofuran derivatives using borane reagents.
Attachment of the benzenesulfonamide group: This step involves the reaction of 3-hydroxytetrahydrofuran with a suitable benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Introduction of the methoxy group: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran ring and methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its tetrahydrofuran ring, methoxy group, and benzenesulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-17-10-4-2-3-5-11(10)19(15,16)13-8-12(14)6-7-18-9-12/h2-5,13-14H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAXIQHBBFVXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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